Nickel-cobalt hydroxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61179-08-6 |

|---|---|

Molecular Formula |

CoH4NiO4 |

Molecular Weight |

185.656 g/mol |

IUPAC Name |

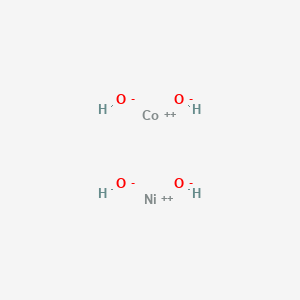

cobalt(2+);nickel(2+);tetrahydroxide |

InChI |

InChI=1S/Co.Ni.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |

InChI Key |

UUCGKVQSSPTLOY-UHFFFAOYSA-J |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Co+2].[Ni+2] |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and characterization of nickel-cobalt layered double hydroxides

An In-Depth Technical Guide to the Synthesis and Characterization of Nickel-Cobalt (B8461503) Layered Double Hydroxides

Nickel-cobalt layered double hydroxides (Ni-Co LDHs) are a class of synthetic two-dimensional nanostructured materials that have garnered significant research interest. Their unique layered structure, high theoretical specific capacitance, and tunable elemental composition make them promising candidates for a wide range of applications, particularly in energy storage as supercapacitor electrodes. This technical guide provides a comprehensive overview of the synthesis and characterization of Ni-Co LDHs for researchers, scientists, and professionals in drug development and materials science.

Synthesis Methodologies

Several methods are employed for the synthesis of Ni-Co LDHs, with the choice of method significantly influencing the material's structural and morphological properties. Common techniques include co-precipitation, hydrothermal synthesis, and urea (B33335) hydrolysis.[1]

Co-precipitation Method

Co-precipitation is a widely used method for synthesizing LDHs.[2] It involves the simultaneous precipitation of nickel and cobalt cations from a solution by the addition of a basic solution.[3]

Experimental Protocol:

-

Prepare a mixed salt solution containing desired molar ratios of nickel and cobalt precursors (e.g., nickel nitrate (B79036) hexahydrate and cobalt nitrate hexahydrate).

-

Prepare a separate alkaline solution (e.g., sodium hydroxide (B78521) and sodium carbonate).

-

Slowly add the mixed salt solution to the alkaline solution under vigorous stirring at a constant pH.

-

Age the resulting slurry at a specific temperature for a set duration to allow for crystal growth and maturation.

-

Wash the precipitate repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at a specified temperature.

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. This method allows for the synthesis of well-crystallized and morphologically controlled Ni-Co LDHs.[4]

Experimental Protocol:

-

Dissolve nickel and cobalt salts (e.g., nitrates or chlorides) and a precipitating agent (e.g., urea or hexamethylenetetramine) in deionized water.[5][6]

-

Transfer the solution into a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a specific temperature (typically between 100-200 °C) and maintain it for a certain period (e.g., 6-24 hours).

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the product thoroughly with deionized water and ethanol.

-

Dry the final Ni-Co LDH product.

Urea Hydrolysis Method

The urea hydrolysis method is a homogeneous precipitation technique where the slow decomposition of urea at elevated temperatures provides a gradual and uniform release of hydroxide and carbonate ions, leading to the formation of highly crystalline and well-defined LDH structures.[2][7]

Experimental Protocol:

-

Prepare an aqueous solution containing nickel and cobalt salts and urea.

-

Heat the solution to a temperature typically between 80-100 °C under constant stirring.[8]

-

The hydrolysis of urea will slowly increase the pH of the solution, leading to the co-precipitation of Ni-Co LDH.[7]

-

Maintain the reaction for a specific duration to ensure complete precipitation and crystallization.

-

Collect, wash, and dry the precipitate as described in the previous methods.

Characterization Techniques

A comprehensive characterization of Ni-Co LDHs is crucial to understand their structural, morphological, and electrochemical properties.

X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystalline structure and phase purity of the synthesized Ni-Co LDHs. The diffraction patterns of Ni-Co LDHs typically show characteristic peaks corresponding to the (003), (006), and (009) planes, which are indicative of a layered hydrotalcite-like structure.[9][10] The position of the (003) peak can be used to calculate the basal spacing of the LDH layers.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

SEM and TEM are powerful imaging techniques used to investigate the morphology and microstructure of Ni-Co LDHs. SEM provides information about the surface morphology, such as the arrangement of nanosheets and the overall architecture of the material. TEM offers higher resolution images, revealing details about the internal structure, particle size, and crystallinity of the LDH nanosheets.[11][12]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive analytical technique used to determine the elemental composition and oxidation states of the constituent elements in Ni-Co LDHs. The high-resolution XPS spectra of Ni 2p and Co 2p are particularly important for confirming the presence of Ni²⁺ and Co²⁺/Co³⁺ species within the LDH structure.[13][14] The O 1s spectrum provides information about the different oxygen-containing functional groups present.[15]

Data Presentation

The quantitative data obtained from the characterization of Ni-Co LDHs are summarized in the following tables for easy comparison.

Table 1: Structural Properties of Ni-Co LDHs from XRD Analysis

| Sample | (003) Peak Position (2θ) | Basal Spacing (Å) | Reference |

| Ni-Co LDH | 11.3° | 7.82 | [9] |

| Ni-Co LDH | 11.4° | 7.76 | [10] |

Table 2: Morphological Characteristics of Ni-Co LDHs from SEM/TEM Analysis

| Synthesis Method | Morphology | Nanosheet Thickness (nm) | Reference |

| Electrodeposition | Vertically aligned nanosheets | - | |

| Hydrothermal | Flower-like porous architecture | - | |

| Solvothermal | Petal-like structure | - | [16] |

Table 3: Electrochemical Performance of Ni-Co LDH Electrodes

| Material | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability | Reference |

| NiCo-LDH@PANI | 306.5 | 2 | - | |

| CoNi-LDH | 580 | 1 | - | |

| NiCo-LDH@NOCN | 1842 | 1 | 72.1% after 1000 cycles | [17] |

| Ni-Co LDH | 1445 | 2 | 99% retention | [18] |

| Ni-Co-O/NiCo-LDH | 1434 | 1 | 95% after 3600 cycles | [19] |

| 0.4Se-NiCo-LDH | 1396 | 1 | 91.38% after 10,000 cycles | [20] |

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the general experimental workflow for the synthesis and characterization of Ni-Co LDHs and the logical relationships between synthesis parameters and the final material properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Insight into the synthesis of LDH using the urea method: morphology and intercalated anion control - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01529K [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization, and properties of nickel–cobalt layered double hydroxide nanostructures - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06670H [pubs.rsc.org]

- 7. journals.nnc.kz [journals.nnc.kz]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Solvothermal synthesis of cobalt nickel layered double hydroxides with a three-dimensional nano-petal structure for high-performance supercapacitors - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, characterization, and properties of nickel–cobalt layered double hydroxide nanostructures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure and Phase Identification of Ni-Co Hydroxides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structures and phase identification methodologies for nickel-cobalt (B8461503) (Ni-Co) hydroxides. Understanding these properties is crucial for the rational design and synthesis of advanced materials for applications ranging from energy storage to catalysis. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of structural relationships and experimental workflows.

Crystal Structures of Ni-Co Hydroxides

Nickel and cobalt hydroxides, and their binary compounds, primarily exist in two polymorphic forms: the alpha (α) and beta (β) phases. These phases are layered structures with significant differences in their interlayer spacing and degree of hydration.

α-Ni(OH)₂: The alpha phase consists of layers of β-Ni(OH)₂ that are intercalated with water molecules and potentially other anions. This intercalation leads to a larger interlayer spacing compared to the β-phase. The general formula for the alpha-phase can be represented as [M(OH)₂₋ₓ(H₂O)ₓ]ˣ⁺, where M can be Ni, Co, or a combination thereof.[1][2] The structure is often poorly crystalline.[1]

β-Ni(OH)₂: The beta phase is isostructural with brucite (Mg(OH)₂) and is the more crystalline and thermodynamically stable form.[3] It has a hexagonal crystal structure with a close-packed arrangement of hydroxide (B78521) ions and the metal cations occupying octahedral sites.[1] The layers in β-Ni(OH)₂ are neutrally charged and held together by weak van der Waals forces.

The incorporation of cobalt into the nickel hydroxide lattice can lead to phase transitions. For instance, a decrease in cobalt content has been observed to correspond with a phase transition from a mixed face-centered cubic (FCC) and hexagonal close-packed structure to a single FCC phase.[4]

Phase Identification Techniques

Accurate phase identification is critical for correlating the structure of Ni-Co hydroxides with their functional properties. A combination of analytical techniques is typically employed for unambiguous characterization.

2.1. X-ray Diffraction (XRD): XRD is the primary technique for determining the crystal structure and phase composition of Ni-Co hydroxides. The positions and profiles of the diffraction peaks provide information about the lattice parameters, crystallite size, and interlayer spacing. The (001) reflection is particularly indicative of the interlayer spacing and can be used to distinguish between the α and β phases, with the α-phase exhibiting a larger d-spacing due to the presence of intercalated water and anions.

2.2. Raman Spectroscopy: Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a material, which are sensitive to the local structure and chemical bonding. Different phases of Ni-Co hydroxides exhibit distinct Raman spectra. For instance, the A₁g(T) mode of the Ni-OH stretching vibration is a characteristic feature.[5] The presence of cobalt can enhance the intensity of certain Raman lines, and a direct correlation between the intensity of the 515 cm⁻¹ Raman line and the electrochemical capacity of β-Ni₁₋ₓCoₓ(OH)₂ has been reported.[6]

2.3. X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the constituent elements. The core-level spectra of Ni 2p and Co 2p can be used to identify the presence of Ni²⁺, Ni³⁺, Co²⁺, and Co³⁺ species. The satellite peaks in the Ni 2p spectrum are particularly useful for distinguishing between different nickel compounds like oxides, hydroxides, and oxyhydroxides.[7] For example, the spin-energy separation of 17.6 eV in the Ni 2p spectrum is characteristic of Ni²⁺ in Ni(OH)₂.[8]

2.4. X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the local atomic and electronic structure. XAS can reveal the coordination environment, bond distances, and oxidation states of the metal ions. For instance, Fourier-transformed EXAFS data can distinguish between Ni-O and Ni-Ni scattering paths, providing insights into the atomic arrangement.[9] Operando XAS studies can track the dynamic changes in the electronic and geometric structures during electrochemical processes, such as the transition from a hydroxide to an oxyhydroxide phase.[10]

Data Presentation

Table 1: Representative XRD Data for Ni-Co Hydroxides

| Phase | Miller Indices (hkl) | 2θ (°) (Cu Kα) | Interplanar Spacing (d) (Å) | Reference |

| β-Co(OH)₂ | (001) | ~19.1 | ~4.64 | [11] |

| (100) | ~32.5 | ~2.75 | [1] | |

| (101) | ~38.0 | ~2.37 | [11] | |

| (102) | ~51.5 | ~1.77 | [11] | |

| (110) | ~58.0 | ~1.59 | [12] | |

| α-Ni(OH)₂ | (003) | ~12.5 | ~7.08 | |

| (006) | ~25.0 | ~3.56 | [3] | |

| Co-Ni LDH | (003) | ~11.5 | ~7.69 | |

| (006) | ~23.0 | ~3.86 | [13] |

Note: The exact 2θ values can vary depending on the specific composition, hydration level, and presence of intercalated anions.

Table 2: Characteristic Raman Bands for Ni-Co Hydroxides

| Wavenumber (cm⁻¹) | Assignment | Phase | Reference |

| ~450 | A₁g(T) mode of Ni-OH stretching | β-Ni(OH)₂ | [5] |

| ~465 | A₁g(T) stretching mode of Ni-O | Co-Ni Hydroxide | [14] |

| ~515 | Ni-O-H bending vibrations | β-Ni(OH)₂ | [5] |

| ~520 | Co-O stretching mode (F₂g) | Co-Ni Hydroxide | [14] |

| ~3585 | O-H stretching vibration | β-Ni(OH)₂ | [5] |

| ~3610 | Fingerprint for α-Ni(OH)₂ | α-Ni(OH)₂ | [8] |

Experimental Protocols

4.1. Synthesis of Ni-Co Hydroxides (Hydrothermal Method)

This protocol describes a general hydrothermal method for the synthesis of Ni-Co hydroxide nanosheets.[15][16]

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of NiSO₄·6H₂O and CoSO₄·7H₂O in deionized water. The molar ratio of Ni to Co can be varied to control the composition.

-

Addition of Complexing Agent and Precipitant: Add a specific amount of a complexing agent (e.g., trisodium (B8492382) citrate) to the precursor solution under vigorous stirring. Subsequently, add a precipitating agent (e.g., NaOH solution) dropwise to induce the formation of the hydroxide precipitate.

-

Hydrothermal Reaction: Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 6-12 hours).

-

Product Collection and Purification: After the autoclave cools down to room temperature, collect the precipitate by centrifugation or filtration. Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in a vacuum oven at a specific temperature (e.g., 60 °C) for several hours.

4.2. Characterization Protocols

4.2.1. X-ray Diffraction (XRD)

-

Sample Preparation: Grind the dried Ni-Co hydroxide powder to a fine consistency. Mount the powder on a sample holder.

-

Data Acquisition: Use a powder X-ray diffractometer with a Cu Kα (λ = 1.5418 Å) or Co Kα (λ = 1.7889 Å) radiation source.[1][17] Scan the sample over a 2θ range of 10-80° with a step size of, for example, 0.02°.

-

Data Analysis: Identify the crystalline phases by comparing the experimental diffraction pattern with standard patterns from the JCPDS database.[13] Calculate the lattice parameters and crystallite size using appropriate software.

4.2.2. Raman Spectroscopy

-

Sample Preparation: Place a small amount of the Ni-Co hydroxide powder on a glass slide.

-

Data Acquisition: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 633 nm). Focus the laser beam on the sample and collect the scattered light. Acquire spectra over a specific wavenumber range (e.g., 100-4000 cm⁻¹).

-

Data Analysis: Identify the characteristic Raman bands corresponding to different vibrational modes and compare them with literature data to confirm the phase.

Visualizations

Caption: Relationship between synthesis conditions and resulting crystal phases of Ni-Co hydroxides.

Caption: Workflow for the phase identification of Ni-Co hydroxides using various analytical techniques.

References

- 1. Synthesis and spectroscopic identification of nickel and cobalt layered hydroxides and hydroxynitrates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03166C [pubs.rsc.org]

- 2. Synthesis and spectroscopic identification of nickel and cobalt layered hydroxides and hydroxynitrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nickel hydroxides and related materials: a review of their structures, synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Electrochemical and Raman studies of beta-type nickel hydroxides Ni{sub 1{minus}x}Co{sub x}(OH){sub 2} electrode materials (Journal Article) | OSTI.GOV [osti.gov]

- 7. XPS Investigation of Co–Ni Oxidized Compounds Surface Using Peak-On-Satellite Ratio. Application to Co20Ni80 Passive Layer Structure and Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2D layered transition metal (Ni, Co) hydroxides via edge-on condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. electrochemsci.org [electrochemsci.org]

- 14. researchgate.net [researchgate.net]

- 15. electrochemsci.org [electrochemsci.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Properties of Nickel-Cobalt Hydroxide for Supercapacitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of nickel-cobalt (B8461503) hydroxide (B78521) (Ni-Co hydroxide) materials for supercapacitor applications. It delves into the synthesis methodologies, electrochemical characterization techniques, performance metrics, and the fundamental mechanisms governing their high energy storage capabilities. This document is intended to serve as a valuable resource for researchers and scientists in the fields of materials science, electrochemistry, and energy storage.

Introduction: The Promise of Nickel-Cobalt Hydroxides for Energy Storage

Supercapacitors, also known as ultracapacitors, are energy storage devices that bridge the gap between conventional capacitors and batteries, offering high power density, rapid charge-discharge cycles, and long operational lifetimes. The performance of a supercapacitor is largely dictated by the properties of its electrode materials. Among various candidates, nickel-cobalt layered double hydroxides (LDHs) have emerged as highly promising materials due to their high theoretical specific capacitance, tunable composition, and synergistic effects between the nickel and cobalt centers.[1][2] This guide will explore the key aspects that make Ni-Co hydroxides exceptional electrode materials for next-generation supercapacitors.

Synthesis of Nickel-Cobalt Hydroxide Electrodes

The morphology and composition of Ni-Co hydroxides are critical factors that influence their electrochemical performance. Various synthesis methods have been developed to control these parameters, with hydrothermal and solvothermal methods being among the most common. These methods allow for the direct growth of nanostructured materials onto conductive substrates, creating binder-free electrodes with enhanced electrical conductivity and mechanical stability.

Generalized Hydrothermal Synthesis Protocol

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water within a sealed vessel, known as an autoclave. This process facilitates the crystallization of nanostructured Ni-Co hydroxides directly onto a conductive substrate, such as nickel foam or carbon cloth.

Typical Reagents and Equipment:

-

Nickel Source: Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) or Nickel chloride hexahydrate (NiCl₂·6H₂O)

-

Cobalt Source: Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O) or Cobalt chloride hexahydrate (CoCl₂·6H₂O)

-

Hydrolyzing Agent: Urea (CO(NH₂)₂) or Hexamethylenetetramine (HMT)

-

Solvent: Deionized (DI) water

-

Substrate: Nickel foam, carbon cloth, or other conductive materials

-

Equipment: Teflon-lined stainless-steel autoclave, oven

Step-by-Step Procedure:

-

Substrate Preparation: The conductive substrate is thoroughly cleaned to remove any surface impurities. This typically involves sonication in acetone, ethanol (B145695), and deionized water, followed by treatment with a hydrochloric acid solution to remove the surface oxide layer.

-

Precursor Solution Preparation: Desired molar ratios of the nickel and cobalt salts are dissolved in deionized water. The hydrolyzing agent (e.g., urea) is then added to the solution. The total concentration of metal ions and the metal-to-hydrolyzing agent ratio are critical parameters that influence the final morphology.

-

Hydrothermal Reaction: The cleaned substrate and the precursor solution are placed in a Teflon-lined autoclave. The autoclave is sealed and heated in an oven at a specific temperature (typically between 100-180 °C) for a set duration (ranging from 6 to 24 hours).

-

Post-Synthesis Treatment: After the reaction, the autoclave is allowed to cool down to room temperature. The substrate, now coated with the Ni-Co hydroxide, is removed, rinsed thoroughly with deionized water and ethanol to remove any residual reactants, and then dried in an oven (typically at 60-80 °C).

Electrochemical Characterization

To evaluate the performance of Ni-Co hydroxide electrodes for supercapacitor applications, a series of electrochemical measurements are performed using a three-electrode system in an aqueous electrolyte (commonly potassium hydroxide, KOH).[3][4] The three-electrode setup consists of the Ni-Co hydroxide as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a reference electrode such as a saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

Key Electrochemical Techniques

-

Cyclic Voltammetry (CV): This technique involves sweeping the potential of the working electrode in a triangular waveform and measuring the resulting current.[5] The shape of the CV curve provides information about the charge storage mechanism (electric double-layer capacitance vs. pseudocapacitance) and the potential window of the electrode material. The presence of distinct redox peaks indicates the pseudocapacitive nature of Ni-Co hydroxides, arising from the Faradaic reactions of Ni²⁺/Ni³⁺ and Co²⁺/Co³⁺.[6]

-

Galvanostatic Charge-Discharge (GCD): In this method, the electrode is charged and discharged at a constant current.[5] The resulting voltage-time profile is used to calculate the specific capacitance of the material. The non-linear shape of the GCD curves for Ni-Co hydroxides further confirms their pseudocapacitive behavior.

-

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique used to study the resistive and capacitive properties of the electrode-electrolyte interface.[5] By applying a small AC voltage perturbation over a range of frequencies, a Nyquist plot is generated. This plot provides information about the equivalent series resistance (ESR), charge transfer resistance (Rct), and ion diffusion kinetics.

Performance Metrics of this compound Supercapacitors

The performance of Ni-Co hydroxide supercapacitors is evaluated based on several key metrics. The following tables summarize the quantitative data reported in the literature for various Ni-Co hydroxide compositions and morphologies.

Table 1: Specific Capacitance of Various this compound Materials

| Material Composition | Synthesis Method | Specific Capacitance (F/g) | Current Density (A/g) | Reference |

| Ni-Co LDH Nanosheets | Hydrothermal | 1734 | 6 | [7] |

| Ni₀.₃₂Co₀.₆₈(OH)₂ | Cathodic Deposition | ~1000 | (at 5 mV/s) | [8] |

| Co(OH)₂@NiCo₂O₄ Nanosheets | Hydrothermal | 1308 | 0.5 | [3] |

| Ni-Co Hydroxide Nanosheets | Epoxide Precipitation | 2548 | 0.9 | [9] |

| NiCoFe-LDH | Electrochemical | 3130 | 1 | [1] |

| Ni-Co Hydroxide | Hydrothermal | 1366 | 1.5 | [10] |

| Ni/Co Hydroxide Nanosheets | Hydrothermal | 1427 | 1 | [11] |

Table 2: Rate Capability and Cycling Stability of this compound Supercapacitors

| Material Composition | Rate Capability (Capacitance Retention at High Current Density) | Cycling Stability (Capacitance Retention after Cycles) | Reference |

| Ni-Co LDH Nanosheets | 66.1% at 30 A/g | - | [7] |

| Ni₀.₃₂Co₀.₆₈(OH)₂ | 69% at 500 mV/s | 100% after 1000 cycles | [8] |

| Co(OH)₂@NiCo₂O₄ Nanosheets | - | 92.83% after 6000 cycles | [3] |

| NiCoFe-LDH | - | 82.5% after 5000 cycles | [1] |

| Ni-Co Hydroxide | - | 96.26% after 2000 cycles | [10] |

| Ni/Co Hydroxide Nanosheets | 89% at 10 A/g | 92.3% after 3000 cycles | [11] |

| CoₓNi₁₋ₓDHs/NiCo₂O₄/CFP | ~60.8% at 150 mA/cm² | ~81.3% after 2000 cycles | [12] |

Core Concepts Visualized

To better understand the fundamental principles behind the exceptional performance of Ni-Co hydroxide supercapacitors, the following diagrams illustrate key mechanisms and workflows.

Caption: Synergistic effect between nickel and cobalt.

Caption: Experimental workflow for Ni-Co hydroxide supercapacitors.

Caption: Charge storage mechanism in Ni-Co hydroxide.

The Synergistic Effect of Nickel and Cobalt

The enhanced electrochemical performance of bimetallic Ni-Co hydroxides compared to their single-metal counterparts is attributed to a synergistic effect.[13] This synergy manifests in several ways:

-

Improved Electrical Conductivity: The incorporation of cobalt into the nickel hydroxide lattice can enhance the overall electrical conductivity of the material, facilitating faster electron transport during the charge-discharge process.[6]

-

Richer Redox Reactions: The presence of both nickel and cobalt provides a wider range of redox reactions occurring at different potentials, leading to a higher overall charge storage capacity.[13]

-

Structural Stability: The combination of the two metal ions can lead to a more stable layered structure, which is crucial for long-term cycling performance. The cobalt ions can act as "pillars" within the layered structure, preventing its collapse during repeated ion intercalation and deintercalation.

-

Modified Morphology: The ratio of nickel to cobalt can be tuned to control the morphology of the resulting nanostructures (e.g., nanosheets, nanowires). This allows for the optimization of the electrode architecture to maximize the electrochemically active surface area and facilitate ion diffusion.

Conclusion

Nickel-cobalt hydroxides stand out as highly promising electrode materials for high-performance supercapacitors. Their remarkable electrochemical properties stem from the synergistic interplay between nickel and cobalt, which leads to high specific capacitance, excellent rate capability, and long-term cycling stability. The ability to tailor their morphology and composition through various synthesis techniques, such as the hydrothermal method, offers a pathway to further optimize their performance. This in-depth technical guide provides a foundational understanding of the synthesis, characterization, and performance of Ni-Co hydroxide-based supercapacitors, serving as a valuable resource for the continued development of advanced energy storage devices.

References

- 1. researchgate.net [researchgate.net]

- 2. Synergistic enhancement of supercapacitor performance by a hierarchical La2O3/Ni-Co layered double hydroxide nanocomposites | CoLab [colab.ws]

- 3. A Facile Two-Step Hydrothermal Synthesis of Co(OH)2@NiCo2O4 Nanosheet Nanocomposites for Supercapacitor Electrodes [mdpi.com]

- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 5. materials.international [materials.international]

- 6. Nickel–cobalt hydroxide: a positive electrode for supercapacitor applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01890B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Nickel–cobalt hydroxide: a positive electrode for supercapacitor applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. electrochemsci.org [electrochemsci.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Superior charge storage performance of optimized nickel cobalt carbonate hydroxide hydrate nanostructures for supercapacitor application - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Nickel-Cobalt Hydroxide in the Oxygen Evolution Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanisms governing the electrocatalytic oxygen evolution reaction (OER) on nickel-cobalt (B8461503) layered double hydroxides (NiCo-LDHs). It delves into the synergistic interplay between nickel and cobalt, the nature of the active sites, the influence of morphology and electronic structure, and the detailed reaction pathways. This document is intended to serve as a valuable resource for researchers actively engaged in the development of efficient and robust electrocatalysts for water splitting and other renewable energy technologies.

Introduction: The Promise of Nickel-Cobalt Hydroxides for OER

The oxygen evolution reaction is a critical bottleneck in water electrolysis due to its sluggish kinetics, requiring significant overpotential to proceed efficiently. Nickel-cobalt layered double hydroxides have emerged as highly promising non-precious metal electrocatalysts for OER in alkaline media. Their high activity is attributed to a unique combination of factors, including their layered structure, the synergistic effects between nickel and cobalt, and the in-situ formation of highly active oxyhydroxide species under operating conditions.

The Synergistic Mechanism of Nickel and Cobalt

The enhanced OER activity of NiCo-LDHs compared to their individual nickel or cobalt hydroxide (B78521) counterparts is a result of a strong synergistic effect. This synergy manifests in several key ways:

-

Electronic Structure Modulation: The combination of nickel and cobalt creates an enhanced electronic environment. This leads to optimized binding energies for OER intermediates (*OH, *O, and *OOH), facilitating the reaction pathway.[1][2][3] Doping with other transition metals, such as iron, can further tune the electronic structure, leading to improved adsorption of hydroxide ions and enhanced electron transfer.[1][2][3]

-

Formation of High-Valence Active Species: During the OER process, both Ni²⁺ and Co²⁺ are oxidized to higher valence states (Ni³⁺/Ni⁴⁺ and Co³⁺/Co⁴⁺), forming nickel and cobalt oxyhydroxides (NiOOH and CoOOH).[4][5] These high-valence species are widely considered to be the true active sites for OER. The presence of cobalt can facilitate the formation of the more active γ-NiOOH phase.

-

Enhanced Conductivity: The presence of cobalt can improve the electrical conductivity of the nickel hydroxide framework, which is crucial for efficient charge transport during electrocatalysis.

The following diagram illustrates the synergistic interplay between nickel and cobalt in the LDH structure, leading to enhanced OER activity.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Transition-Metal-Doped Nickel-Cobalt Layered Double Hydroxide Catalysts for an Efficient Oxygen Evolution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Layered double hydroxide-based electrocatalysts for the oxygen evolution reaction: identification and tailoring of active sites, and superaerophobic n ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00186H [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electronic Structure and Properties of Nickel-Cobalt Bimetallic Hydroxides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure and properties of nickel-cobalt (B8461503) (Ni-Co) bimetallic hydroxides, materials at the forefront of research in energy storage and catalysis. This document details the synthesis, characterization, and theoretical understanding of these materials, with a focus on their application in supercapacitors and electrocatalytic oxygen evolution reaction (OER).

Introduction

Nickel-cobalt bimetallic hydroxides, typically in the form of layered double hydroxides (LDHs), have garnered significant attention due to their unique electronic properties stemming from the synergistic interplay between nickel and cobalt ions.[1][2] These materials exhibit multiple oxidation states and tunable electronic structures, which lead to exceptional electrochemical performance.[3][4] Their layered structure provides a high surface area and facilitates efficient ion transport, making them ideal candidates for high-performance supercapacitors and as catalysts for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production.[5][6] Understanding the relationship between their electronic structure and macroscopic properties is crucial for designing next-generation energy storage and conversion devices.

Synthesis Methodologies

Several methods are employed for the synthesis of Ni-Co bimetallic hydroxides, each influencing the material's morphology, crystallinity, and ultimately, its electrochemical performance. The most common techniques are hydrothermal synthesis and electrodeposition.

Experimental Protocol: Hydrothermal Synthesis

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. This technique allows for the synthesis of crystalline Ni-Co LDH nanosheets.

Materials:

-

Nickel salt precursor (e.g., Nickel(II) nitrate (B79036) hexahydrate, Ni(NO₃)₂·6H₂O)

-

Cobalt salt precursor (e.g., Cobalt(II) nitrate hexahydrate, Co(NO₃)₂·6H₂O)

-

Precipitating agent (e.g., Urea (B33335), CO(NH₂)₂)

-

Solvent (Deionized water)

-

Substrate (e.g., Nickel foam, carbon cloth)

Procedure:

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of the nickel and cobalt salts and urea in deionized water. A typical molar ratio for Ni:Co can range from 1:1 to 4:1.[2][7]

-

Substrate Preparation: Clean the substrate (e.g., nickel foam) sequentially with acetone, hydrochloric acid, and deionized water in an ultrasonic bath to remove surface oxides and organic residues.

-

Hydrothermal Reaction: Place the cleaned substrate in a Teflon-lined stainless-steel autoclave filled with the precursor solution. Seal the autoclave and heat it to a temperature between 120°C and 180°C for 6 to 12 hours.[7]

-

Product Recovery: After the reaction, allow the autoclave to cool down to room temperature. The substrate, now coated with Ni-Co LDH, is removed, washed thoroughly with deionized water and ethanol, and dried in a vacuum oven at 60-80°C.[8]

Experimental Protocol: Electrodeposition

Electrodeposition is a facile, one-step method to grow ultrathin Ni-Co hydroxide (B78521) nanosheets directly onto a conductive substrate. This method offers excellent control over the film thickness and morphology.[2][9]

Materials:

-

Nickel salt precursor (e.g., Nickel(II) nitrate hexahydrate)

-

Cobalt salt precursor (e.g., Cobalt(II) nitrate hexahydrate)

-

Electrolyte (e.g., aqueous solution of the metal salts)

-

Working Electrode (e.g., Nickel foam)

-

Counter Electrode (e.g., Platinum foil)

-

Reference Electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)

Procedure:

-

Electrolyte Preparation: Prepare an aqueous solution containing the nickel and cobalt nitrate precursors. The Ni/Co ratio in the electrolyte can be varied to tune the composition of the deposited film.[2]

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the nickel foam as the working electrode, a platinum foil as the counter electrode, and an SCE or Ag/AgCl electrode as the reference.

-

Deposition: The electrodeposition can be carried out using techniques such as cyclic voltammetry (CV), chronoamperometry (constant potential), or chronopotentiometry (constant current).[10][11] For instance, in a potentiostatic deposition, a constant potential of around -1.0 V vs. SCE is applied for a specific duration (e.g., 15 minutes).[12]

-

Post-treatment: After deposition, the electrode is rinsed with deionized water and dried.

Characterization Techniques

A suite of characterization techniques is essential to understand the structural, morphological, and electronic properties of the synthesized Ni-Co bimetallic hydroxides.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Standard Procedure for XPS Analysis:

-

Sample Preparation: Mount the sample on a sample holder using double-sided adhesive tape. Ensure the surface is clean and representative of the bulk material.

-

Instrumentation: Use an XPS system with a monochromatic X-ray source, typically Al Kα (1486.6 eV).

-

Data Acquisition: Acquire a survey spectrum to identify all elements present on the surface. Then, obtain high-resolution spectra for the elements of interest (Ni 2p, Co 2p, O 1s).

-

Data Analysis: The binding energies of the core-level spectra are calibrated using the C 1s peak at 284.8 eV. The high-resolution spectra are then deconvoluted using appropriate software (e.g., CasaXPS) to identify the different oxidation states and chemical environments of the elements.[4][13][14] The Ni 2p spectrum is typically fitted with components corresponding to Ni²⁺ and Ni³⁺, along with their satellite peaks. Similarly, the Co 2p spectrum is deconvoluted into Co²⁺ and Co³⁺ components.[15][16]

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (or more precisely, the electron density) of many-body systems.[17][18]

General Methodology for DFT Calculations:

-

Model Construction: Build a structural model of the Ni-Co LDH, often a supercell of the layered structure with a specific Ni/Co ratio.

-

Computational Details: Employ a DFT code (e.g., VASP, Quantum ESPRESSO). The choice of exchange-correlation functional (e.g., PBE, HSE06) and basis set is crucial for accuracy. Van der Waals corrections are often included to accurately describe the layered structure.[16]

-

Calculations: Perform geometry optimization to find the lowest energy structure. Subsequently, calculate the electronic properties, such as the density of states (DOS), band structure, work function, and charge density difference.

-

Analysis: Analyze the calculated DOS to understand the contributions of Ni, Co, and O orbitals to the electronic states near the Fermi level. Charge density difference plots can reveal the nature of charge transfer between Ni and Co atoms.[19]

Electronic Structure and Synergistic Effects

The enhanced performance of Ni-Co bimetallic hydroxides is attributed to a synergistic effect between the nickel and cobalt centers, which modulates the electronic structure.

Key Aspects of the Electronic Structure:

-

Charge Transfer: DFT calculations and XPS results suggest that there is a significant charge transfer from Ni to Co atoms.[19] This electron redistribution optimizes the adsorption energies of reaction intermediates in electrocatalysis.

-

Tuning of Active Sites: The presence of cobalt modifies the local coordination environment of the nickel atoms, which are often considered the primary active sites for OER. This tuning of the electronic environment of Ni enhances its catalytic activity.[3]

-

Enhanced Conductivity: The bimetallic composition can lead to improved electrical conductivity compared to the single-metal hydroxides, facilitating faster electron transport during electrochemical reactions.

-

Density of States (DOS): The DOS near the Fermi level is significantly influenced by the Ni/Co ratio. An optimized ratio leads to a higher DOS at the Fermi level, which is beneficial for electrical conductivity and catalytic activity.[7]

Quantitative Performance Data

The following tables summarize the electrochemical performance of Ni-Co bimetallic hydroxides in supercapacitor and OER applications, as reported in various studies.

Supercapacitor Performance

| Synthesis Method | Ni:Co Ratio | Specific Capacitance (F/g) @ Current Density (A/g) | Energy Density (Wh/kg) @ Power Density (W/kg) | Reference |

| Electrodeposition | 4:1 | 3028 @ 2 | 127.22 @ 605 | [2][9] |

| Template Etching | 1:1 | 1671 @ 1 | 59.0 @ 935.7 | [20][21] |

| Hydrothermal | N/A | 606.4 @ 0.5 | N/A | [8] |

| Double Hydrolysis | N/A | 990 C/g @ 0.5 | N/A | [22] |

| Hydrothermal | 2:1:1 (Ni:Co:Fe) | 3130 @ 1 | 101 @ 91500 | [23] |

| Selenization | N/A | 1396 @ 1 | 60 @ 2700 | [24] |

Oxygen Evolution Reaction (OER) Performance

| Catalyst | Overpotential (mV) @ 10 mA/cm² | Tafel Slope (mV/dec) | Electrolyte | Reference |

| NiCoFeOxHy-NF | 194 | 53 | 1 M KOH | [3][20] |

| Exfoliated NiCo LDH nanosheets | 367 | 40 | 1 M KOH | [8] |

| NiCo-LDH nanoneedle arrays | 305 | 110.38 | 1 M KOH | [6] |

| Ni₂Co-LDH@C | N/A | 113.9 | Alkaline | [7] |

| AgSA-NiCo LDH/CC | N/A | N/A | 1 M KOH | [25] |

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to Ni-Co bimetallic hydroxides.

Experimental Workflow

Caption: Experimental workflow for Ni-Co bimetallic hydroxides.

Synergistic Charge Transfer Mechanism

References

- 1. scilit.com [scilit.com]

- 2. Electrodeposition of ultrathin nickel–cobalt double hydroxide nanosheets on nickel foam as high-performance supercapacitor electrodes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. surfacesciencewestern.com [surfacesciencewestern.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Electrochemical synthesis of NiCo layered double hydroxides on nickel-coated graphite for water splitting: understanding the electrochemical experimental parameters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Resolving surface chemical states in XPS analysis of first row transition metals, oxides and hydroxides: Cr, Mn, Fe, Co and Ni | Semantic Scholar [semanticscholar.org]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. worldscientific.com [worldscientific.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. NiCo layered double hydroxide nanocages for high-performance asymmetric supercapacitors - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 21. upcommons.upc.edu [upcommons.upc.edu]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

Spectroscopic Analysis of Nickel and Cobalt Layered Hydroxynitrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used in the characterization of nickel (Ni) and cobalt (Co) layered hydroxynitrates. These materials are of significant interest in various fields, including catalysis, energy storage, and potentially as precursors or components in drug delivery systems. A thorough understanding of their structure and composition, as revealed by spectroscopic analysis, is critical for their effective application.

Introduction to Layered Hydroxynitrates

Nickel and cobalt layered hydroxynitrates are a class of materials with a layered structure, where the metal hydroxide (B78521) sheets are intercalated with nitrate (B79036) anions. The general formula for these compounds can be expressed as M(OH)₂₋ₓ(NO₃)ₓ, where M represents Ni or Co. The value of 'x' determines the specific phase of the hydroxynitrate. Two distinct phases, with x = 0.67 and x = 1.0, have been isolated and characterized.[1][2][3][4][5] The arrangement of the nitrate anions within the interlayer space significantly influences the material's properties and can be probed using various spectroscopic methods.

The coordination of the nitrate anion to the metal cations leads to a reduction in its symmetry from D₃h to C₂v.[1][2][3][4][5][6] This change in symmetry is a key diagnostic feature that allows for the differentiation of layered hydroxynitrates from other layered hydroxide phases, such as the alpha-phases, using vibrational spectroscopy.[1][2][3][4][5]

Spectroscopic Characterization Techniques

A multi-technique approach is essential for the comprehensive analysis of nickel and cobalt layered hydroxynitrates. The primary spectroscopic methods employed are Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS).

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy is a powerful tool for identifying the different phases of layered hydroxynitrates by probing the vibrational modes of the constituent chemical bonds, particularly those of the nitrate anion.

The following tables summarize the characteristic vibrational frequencies for different nickel and cobalt layered hydroxynitrate phases.

Table 1: Key Infrared (FTIR) Absorption Bands for Nickel and Cobalt Layered Hydroxynitrates [4]

| Vibrational Mode | Ni₃(OH)₄(NO₃)₂ (cm⁻¹) | Co₃(OH)₄(NO₃)₂ (cm⁻¹) | Ni(OH)(NO₃)·H₂O (cm⁻¹) | Co(OH)(NO₃)·H₂O (cm⁻¹) |

| O–H Stretch (water) | Not Present | Not Present | ~3500 | Not specified |

| O–H Bend (water) | Not Present | Not Present | ~1650 | Not specified |

| Asymmetric N–O Stretch (ν₃) | ~1450, ~1350 | Not specified | ~1450, ~1350 | Not specified |

| Symmetric N–O Stretch (ν₁) | ~1000 | Not specified | ~1050 | Not specified |

| Out-of-plane bend (ν₂) | ~850 | Not specified | ~850 | Not specified |

| In-plane bend (ν₄) | ~700 | Not specified | ~700 | Not specified |

| Splitting of ν₃ (cm⁻¹) | 210 | 175 | 109 | 92 |

Table 2: Key Raman Scattering Bands for Nickel and Cobalt Layered Hydroxynitrates [4]

| Vibrational Mode | Ni₃(OH)₄(NO₃)₂ (cm⁻¹) | Co₃(OH)₄(NO₃)₂ (cm⁻¹) | Ni(OH)(NO₃)·H₂O (cm⁻¹) | Co(OH)(NO₃)·H₂O (cm⁻¹) |

| Asymmetric N–O Stretch (ν₃) | ~1480 | Not specified | ~1480 | Not specified |

| Symmetric N–O Stretch (ν₁) | ~1060 | Not specified | ~1060 | Not specified |

| In-plane bend (ν₄) | ~730 | Not specified | ~730 | Not specified |

Note: The splitting of the degenerate ν₃ band of the nitrate anion is a critical indicator of the hydroxynitrate phase.

FTIR Spectroscopy:

-

Sample Preparation: Solid samples are typically prepared as potassium bromide (KBr) or cesium iodide (CsI) disks.[2] A small amount of the sample is intimately mixed with the alkali halide powder and pressed into a transparent pellet.

-

Instrumentation: A Fourier-Transform Infrared spectrometer is used.

-

Data Acquisition: Spectra are typically collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the pure alkali halide pellet is recorded and subtracted from the sample spectrum.

Raman Spectroscopy:

-

Sample Preparation: A small amount of the powdered sample is placed on a microscope slide.

-

Instrumentation: A Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected. The spectral range and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and the oxidation states of the constituent elements.

Table 3: Characteristic XPS Binding Energies for Nickel and Cobalt Species

| Element | Orbital | Oxidation State | Binding Energy (eV) | Reference |

| Ni | 2p₃/₂ | Ni²⁺ | ~855.8 | [7] |

| Ni | 2p₁/₂ | Ni²⁺ | ~873.5 | [7] |

| Co | 2p₃/₂ | Co²⁺ | ~781.0 | Not specified |

| Co | 2p₁/₂ | Co²⁺ | ~797.0 | Not specified |

Note: The presence of satellite peaks at higher binding energies is also characteristic of the specific chemical environment and oxidation state.[7]

-

Sample Preparation: The powdered sample is mounted on a sample holder using double-sided adhesive tape.

-

Instrumentation: An X-ray photoelectron spectrometer with a monochromatic X-ray source (e.g., Al Kα) is used.

-

Data Acquisition: The analysis is performed under ultra-high vacuum conditions. A survey scan is first acquired to identify the elements present. High-resolution spectra are then recorded for the core levels of interest (Ni 2p, Co 2p, O 1s, N 1s). The binding energy scale is typically calibrated to the C 1s peak at 284.8 eV.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of nickel and cobalt layered hydroxynitrates.

References

- 1. Synthesis and spectroscopic identification of nickel and cobalt layered hydroxides and hydroxynitrates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Item - Synthesis and spectroscopic identification of nickel and cobalt layered hydroxides and hydroxynitrates - Loughborough University - Figshare [repository.lboro.ac.uk]

- 4. Synthesis and spectroscopic identification of nickel and cobalt layered hydroxides and hydroxynitrates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03166C [pubs.rsc.org]

- 5. Synthesis and spectroscopic identification of nickel and cobalt layered hydroxides and hydroxynitrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Phase Transformation of Nickel-Cobalt Hydroxide During Electrochemical Cycling

Abstract: Nickel hydroxides are pivotal materials for energy storage devices, existing primarily as α-Ni(OH)₂ and β-Ni(OH)₂ polymorphs. The α-phase offers higher theoretical capacitance but suffers from instability in alkaline electrolytes, often converting to the more stable but lower-performing β-phase. The incorporation of cobalt is a key strategy to stabilize the α-phase and enhance overall electrochemical performance by improving electronic conductivity and charge transfer kinetics. This guide provides an in-depth analysis of the structural phases of nickel-cobalt (B8461503) hydroxides, the transformation pathways they undergo during electrochemical cycling, and the experimental protocols used for their synthesis and characterization.

Fundamental Phases of Nickel-Cobalt Hydroxide (B78521)

Nickel hydroxide and cobalt hydroxide can exist in several crystalline forms, which dictate their electrochemical behavior. The most relevant phases are the layered α and β hydroxides (reduced state) and the corresponding γ and β oxyhydroxides (oxidized state).

-

α-Ni(OH)₂: This is a metastable, hydrated phase with a turbostratic structure. Its layers are intercalated with water molecules and various anions, leading to a large interlayer spacing (~7-8 Å). This expanded structure facilitates rapid ion diffusion, resulting in high specific capacitance. Doping with cobalt can stabilize this phase.

-

β-Ni(OH)₂: This is the thermodynamically stable, anhydrous phase with a well-defined, brucite-type hexagonal crystal structure.[1] It has a smaller interlayer distance of approximately 4.6 Å.[1] While more stable during cycling in alkaline electrolytes, its electrochemical performance is generally lower than the α-phase.

-

Nickel-Cobalt Layered Double Hydroxides (Ni-Co LDHs): These materials consist of brucite-like layers containing both Ni²⁺ and Co²⁺/Co³⁺ cations. The presence of cobalt within the nickel hydroxide layers enhances electronic conductivity and can create synergistic effects that boost electrochemical activity and stability.[2][3]

-

Oxyhydroxide Phases (Charged State): During electrochemical charging (oxidation), the Ni²⁺ in the hydroxide is oxidized to Ni³⁺ and potentially Ni⁴⁺.[4]

-

α-Ni(OH)₂ is oxidized to γ-NiOOH . This transformation involves a significant change in the stacking sequence and can accommodate a higher average nickel oxidation state (up to +3.67).

-

β-Ni(OH)₂ is oxidized to β-NiOOH , a process that largely maintains the original crystal structure through a proton diffusion mechanism.[4]

-

Electrochemical Phase Transformations

The performance and degradation of nickel-cobalt hydroxide electrodes are governed by the phase transformations that occur during charge-discharge cycles in an alkaline electrolyte (e.g., KOH).

The primary redox reactions are:

-

β-phase transition: β-Ni(OH)₂ + OH⁻ ↔ β-NiOOH + H₂O + e⁻

-

α-phase transition: α-Ni(OH)₂ + OH⁻ ↔ γ-NiOOH + H₂O + e⁻

A critical transformation is the irreversible aging of the high-performance α-phase into the more stable β-phase, which can occur in concentrated alkaline solutions or over repeated cycles. Cobalt incorporation helps to suppress this detrimental transformation, thereby improving the cycling stability of the electrode. The presence of cobalt also facilitates better electronic conductivity, which is crucial as Ni(OH)₂ is inherently an electrical insulator.[2]

Experimental Methodologies

The synthesis and characterization of nickel-cobalt hydroxides involve a multi-step process to evaluate their structural and electrochemical properties.

A. Synthesis Protocols

A common method for preparing Ni-Co Layered Double Hydroxides is the hydrothermal method.[5]

-

Precursors: Nickel salts (e.g., Ni(NO₃)₂·6H₂O, NiSO₄·6H₂O) and cobalt salts (e.g., Co(NO₃)₂·6H₂O, CoSO₄·7H₂O).[5] A precipitating agent like urea (B33335) or ammonia (B1221849) is also used.

-

Procedure:

-

Dissolve stoichiometric amounts of nickel and cobalt salts and urea in deionized water.

-

A substrate, such as nickel foam, is often placed in the solution for direct growth of the active material.

-

The solution is sealed in a Teflon-lined stainless-steel autoclave.

-

The autoclave is heated to a temperature between 100-180°C for 6-12 hours.

-

After cooling, the resulting powder or coated foam is washed with deionized water and ethanol (B145695) to remove residual ions and then dried in a vacuum oven.

-

B. Physicochemical Characterization

-

X-Ray Diffraction (XRD): Used to identify the crystal phases (α or β), determine interlayer spacing, and assess crystallinity.[6][7] The diffraction peaks for β-Ni(OH)₂ are typically found at 19.2°, 33.1°, and 38.6°, corresponding to the (001), (100), and (101) planes, respectively.[7]

-

Scanning/Transmission Electron Microscopy (SEM/TEM): Reveal the morphology (e.g., nanosheets, nanoflowers), particle size, and microstructure of the synthesized material.[5]

-

X-Ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and, crucially, the oxidation states of nickel and cobalt on the material's surface, confirming the presence of Ni²⁺, Ni³⁺, Co²⁺, and Co³⁺.[8][9]

C. Electrochemical Characterization

Electrochemical tests are typically performed in a three-electrode cell.

-

Working Electrode: A paste of the active material, a conductive additive (like carbon black), and a binder (like PVDF) is coated onto a current collector (e.g., nickel foam or glassy carbon).

-

Counter Electrode: A platinum foil or wire.

-

Reference Electrode: Saturated Calomel Electrode (SCE), Ag/AgCl, or Hg/HgO.

-

Electrolyte: An aqueous alkaline solution, most commonly 2 M to 6 M potassium hydroxide (KOH).[5][10]

-

Cyclic Voltammetry (CV): Measures the current response to a sweeping potential to identify the potentials of redox reactions (oxidation and reduction peaks).

-

Galvanostatic Charge-Discharge (GCD): The material is charged and discharged at a constant current to calculate its specific capacitance/capacity and assess its cycling stability.

Quantitative Data and Performance Analysis

The incorporation of cobalt and the specific phase of the hydroxide significantly impact electrochemical performance. The following tables summarize representative data from the literature.

Table 1: Electrochemical Performance of this compound Materials

| Material | Specific Capacitance / Capacity | Current Density | Cycling Stability | Reference |

|---|---|---|---|---|

| β-Ni(OH)₂ | 150 F/g | N/A | N/A | [1] |

| β-Co(OH)₂ | 550 F/g | N/A | N/A | [1] |

| Ni-Co(SO₄) LDH | 1551.1 F/g | 1 A/g | 84% after 1000 cycles | [5] |

| Ni-Co LDH (with NH₄F) | 1445 F/g | 2 A/g | 99% retention | [11] |

| Ni₂Co₁HCF@CoNi-LDH | 1937 F/g | 1 A/g | 87.1% after 1000 cycles |[10] |

Table 2: Structural Properties of Key Hydroxide Phases

| Phase | Crystal System | Typical Interlayer Spacing (d-spacing) | Key XRD Peak (2θ) for (001) plane | Reference |

|---|---|---|---|---|

| β-Ni(OH)₂ | Hexagonal (Brucite) | ~4.6 Å | ~19.2° | [1][7] |

| α-Co(OH)₂ | Rhombohedral | ~7.5 - 8.0 Å | ~11.5° | [12] |

| β-Co(OH)₂ | Hexagonal (Brucite) | ~4.6 Å | ~19.1° |[1] |

The data clearly show that Ni-Co layered double hydroxides exhibit significantly higher specific capacitance than the single-metal β-hydroxide phases.[1][5][10] This enhancement is attributed to the synergistic effects between nickel and cobalt, improved conductivity, and often a more accessible nanostructured morphology.[2][13]

Conclusion

The electrochemical behavior of this compound is intricately linked to its crystal structure and the dynamic phase transformations that occur during cycling. The high-capacitance but unstable α-phase can be preserved and utilized effectively through the incorporation of cobalt, which forms robust Ni-Co LDH structures. These structures not only enhance electronic conductivity but also suppress the irreversible conversion to the lower-performing β-phase. A thorough understanding of these phase relationships, guided by detailed experimental synthesis and characterization, is essential for designing next-generation, high-performance energy storage devices. Future research will likely focus on advanced in-situ characterization techniques to directly observe these transformations and on novel compositions to further enhance stability and rate capability.

References

- 1. cibtech.org [cibtech.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.uii.ac.id [chemistry.uii.ac.id]

- 9. XPS Investigation of Co–Ni Oxidized Compounds Surface Using Peak-On-Satellite Ratio. Application to Co20Ni80 Passive Layer Structure and Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, characterization, and properties of nickel–cobalt layered double hydroxide nanostructures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Chemical and electrochemical synthesis of cobalt hydroxides: selective phase transformation and application to distinct electrocatalytic reactions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 13. This compound nanosheets: Synthesis, morphology and electrochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical specific capacity of nickel-cobalt hydroxide for batteries

An In-depth Technical Guide on the Theoretical Specific Capacity of Nickel-Cobalt (B8461503) Hydroxide (B78521) for Batteries

Introduction

Nickel-cobalt hydroxides, particularly in the form of layered double hydroxides (LDHs), have garnered significant attention as promising electrode materials for advanced energy storage systems, including rechargeable batteries and supercapacitors.[1][2][3][4] Their appeal lies in their high theoretical specific capacity, cost-effectiveness, and relatively simple synthesis.[5] This technical guide provides a comprehensive overview of the theoretical specific capacity of nickel-cobalt hydroxide, detailing the underlying electrochemical principles, experimental methodologies for its characterization, and a summary of key performance data.

Theoretical Specific Capacity

The theoretical specific capacity of an electrode material is the maximum amount of charge that can be stored per unit mass, assuming that all of the active material participates in the electrochemical reaction. This value is calculated based on Faraday's laws of electrolysis. The formula to calculate theoretical specific capacity is:

Theoretical Capacity (mAh/g) = (n * F) / (M * 3.6) [6]

Where:

-

n is the number of moles of electrons transferred per mole of the active material.

-

F is the Faraday constant, approximately 96485 C/mol.[6]

-

M is the molar mass of the active material in g/mol .

-

3.6 is the conversion factor from coulombs (C) to milliampere-hours (mAh).

For nickel hydroxide, the primary active material, there are two main polymorphs, alpha (α) and beta (β), which have different theoretical specific capacities due to variations in their structure and the number of electrons transferred during the redox reaction.

-

β-Ni(OH)₂: This phase undergoes a one-electron transfer process during charging and discharging (Ni²⁺ ↔ Ni³⁺). The theoretical specific capacity is approximately 289 mAh/g.[7][8]

-

α-Ni(OH)₂: This phase is known for its higher theoretical capacity, which can be around 487 mAh/g, as it can facilitate the transfer of approximately 1.67 electrons per nickel center.[8]

The inclusion of cobalt into the nickel hydroxide structure primarily serves to enhance electronic conductivity, improve rate capability, and increase cycling stability by suppressing detrimental phase transformations. While cobalt itself is redox-active, the theoretical capacity of the combined this compound is fundamentally based on the redox reactions of the nickel and cobalt ions.

The following diagram illustrates the logical flow of calculating the theoretical specific capacity.

References

- 1. Synthesis, characterization, and properties of nickel–cobalt layered double hydroxide nanostructures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, and properties of nickel–cobalt layered double hydroxide nanostructures - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06670H [pubs.rsc.org]

- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 5. Preparation and performance of nickel cobalt hydroxide cathode material for nickel zinc batteries [esst.cip.com.cn]

- 6. Theoretical Capacity Calculation Of Electrode Materials [tobmachine.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Capacity and phase stability of metal-substituted α-Ni(OH) 2 nanosheets in aqueous Ni–Zn batteries - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00080B [pubs.rsc.org]

An In-depth Technical Guide to the Thermal Analysis of Nickel-Cobalt Hydroxide Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of nickel-cobalt (B8461503) (Ni-Co) hydroxide (B78521) precursors, critical intermediates in the synthesis of advanced materials for applications ranging from catalysis to energy storage. The thermal behavior of these precursors dictates the properties of the final oxide materials, making a thorough understanding of their decomposition essential for material design and optimization. This document outlines common synthesis protocols, details thermal analysis methodologies, and presents key quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Synthesis of Nickel-Cobalt Hydroxide Precursors

The co-precipitation method is a widely employed technique for the synthesis of this compound precursors due to its simplicity and scalability.[1] This method allows for homogeneous mixing of the metal ions at the atomic level, leading to uniform precursor materials.

Experimental Protocol: Co-precipitation Synthesis of Ni-Co Hydroxide

-

Preparation of Salt Solution: Dissolve stoichiometric amounts of nickel and cobalt salts (e.g., nitrates or chlorides) in deionized water to achieve the desired Ni:Co molar ratio. The total metal ion concentration is typically in the range of 1-2 mol/L.

-

Preparation of Precipitant and Complexing Agent Solutions: Prepare an aqueous solution of a precipitating agent, such as sodium hydroxide (NaOH), and a complexing agent, like ammonia (B1221849) (NH₃·H₂O).

-

Co-precipitation Reaction: The salt solution, precipitant, and complexing agent are simultaneously and slowly added to a continuously stirred reactor vessel at a controlled temperature (typically 40-60 °C) and pH (typically 10-11).[2]

-

Aging: The resulting slurry is aged under continuous stirring for a period of 2 to 24 hours to allow for crystal growth and improved particle morphology.

-

Washing and Filtration: The precipitate is then filtered and washed multiple times with deionized water to remove any residual ions.

-

Drying: The final product is dried in a vacuum oven at 60-80 °C for 12-24 hours to obtain the this compound precursor powder.

Below is a diagram illustrating the experimental workflow for the synthesis of Ni-Co hydroxide precursors.

Thermal Analysis of this compound Precursors

Thermal analysis techniques, primarily TGA and DSC, are indispensable for characterizing the decomposition of Ni-Co hydroxide precursors. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: A small amount of the dried Ni-Co hydroxide precursor powder (typically 5-15 mg) is accurately weighed and placed into an alumina (B75360) or platinum crucible.

-

Instrument Setup: The crucible is placed in the TGA/DSC instrument. The analysis is typically performed under a controlled atmosphere, such as nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: The sample is heated from room temperature to a final temperature (e.g., 600-1000 °C) at a constant heating rate, commonly 5-20 °C/min.[3]

-

Data Acquisition: The instrument records the sample's mass, temperature, and differential heat flow throughout the heating program.

-

Data Analysis: The resulting TGA and DSC curves are analyzed to determine decomposition temperatures, mass loss percentages, and the nature of thermal events (endothermic or exothermic).

The following diagram outlines the workflow for the thermal analysis of these precursors.

Thermal Decomposition Pathway and Quantitative Data

The thermal decomposition of this compound precursors generally proceeds in multiple steps, which can be elucidated through TGA and DSC analysis.

Decomposition Stages:

-

Dehydration: The first mass loss, typically occurring below 200 °C, corresponds to the removal of physically adsorbed and interlayer water molecules. This is an endothermic process observed in the DSC curve.

-

Dehydroxylation: The main decomposition step involves the removal of hydroxyl groups from the hydroxide structure, leading to the formation of nickel and cobalt oxides. This process typically occurs in the range of 250-400 °C and is also an endothermic event.[4]

-

Oxidation/Crystallization: In some cases, particularly in an air atmosphere, further thermal events at higher temperatures may be observed, corresponding to the oxidation of cobalt species and the crystallization of the final mixed-oxide phase.

The diagram below illustrates the general thermal decomposition pathway.

References

- 1. Preparation and performance of nickel cobalt hydroxide cathode material for nickel zinc batteries [esst.cip.com.cn]

- 2. CN102916177B - Nickel cobalt manganese hydroxide precursor and preparation method thereof - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. osti.gov [osti.gov]

Methodological & Application

Application Notes and Protocols: Hydrothermal Synthesis of Nickel-Cobalt Hydroxide Nanosheets

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the hydrothermal synthesis of nickel-cobalt (B8461503) layered double hydroxide (B78521) (Ni-Co LDH) nanosheets. These nanomaterials are of significant interest due to their unique spatial structure, excellent electrochemical activity, and tunable properties.[1]

Application Notes

Nickel-cobalt layered double hydroxides are 2D nanomaterials with a hydrotalcite-like structure.[2] Their high surface area, porous structure, and synergistic electrochemical activity between nickel and cobalt ions make them highly effective in various applications.[3][4] While extensively studied for energy storage, their properties also make them promising candidates for advanced biosensing platforms, which are critical in drug discovery and diagnostics.

Primary Applications:

-

Energy Storage (Supercapacitors): Ni-Co LDH nanosheets are exceptional electrode materials for supercapacitors.[5] Their layered structure provides a large surface area for electrochemical reactions and efficient ion diffusion pathways, leading to high specific capacitance and excellent cycling stability.[6] The direct growth of these nanosheets on conductive substrates like nickel foam avoids the need for polymer binders and improves electrical conductivity.[3]

-

Electrocatalysis: These materials are effective electrocatalysts for water splitting, including the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER).[7] Their tunable composition and abundant active sites can significantly enhance catalytic efficiency.

-

Biosensors: The high surface area and excellent electrochemical properties of Ni-Co LDH nanosheets make them a promising platform for developing sensitive electrochemical biosensors.[5] Enzymes or other biomolecules can be immobilized on the nanosheet surface. The material's ability to facilitate electron transfer reactions allows for the sensitive detection of target analytes, which is a key process in drug development for monitoring biochemical reactions and screening potential drug candidates.

Experimental Protocols

This section details a general protocol for the hydrothermal synthesis of Ni-Co LDH nanosheets grown directly on a nickel foam substrate. This method is effective for creating binder-free electrodes for electrochemical applications.[3]

Substrate Preparation

-

Cut nickel foam (NF) into desired dimensions (e.g., 1 cm x 1 cm).

-

Clean the NF pieces sequentially with acetone, 1 M HCl, absolute ethanol (B145695), and deionized (DI) water.

-

Use ultrasonication for 15 minutes in each cleaning solution to remove surface oxides and organic residues.

-

Dry the cleaned NF pieces before use.

Precursor Solution Preparation

-

Prepare a 50 mL aqueous solution containing:

-

1 mmol of Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

-

0.5 mmol of Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

-

Stir the solution with ultrasonication for 30 minutes to ensure complete dissolution and mixing.

-

Add 6 mmol of urea (B33335) (CO(NH₂)₂) to the solution.

-

(Optional Additive) For enhanced performance, add 1.5 mmol of ammonium (B1175870) fluoride (B91410) (NH₄F) to the solution.[3] Stir until all components are dissolved.

Hydrothermal Synthesis

-

Place the cleaned nickel foam piece(s) into a 100 mL Teflon-lined stainless steel autoclave.

-

Pour the prepared precursor solution into the autoclave.

-

Seal the autoclave and heat it to 100-120°C for 8-12 hours in an oven.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

Product Collection and Finishing

-

Retrieve the nickel foam, which is now coated with Ni-Co LDH nanosheets.

-

Rinse the product thoroughly with DI water and ethanol to remove any residual ions and solvents.

-

Dry the final product in an oven at 60°C for 12 hours.

// Nodes start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prep_substrate [label="1. Substrate Preparation\n(Ni Foam Cleaning)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_solution [label="2. Precursor Solution Preparation\n(Ni/Co Salts + Urea)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrothermal [label="3. Hydrothermal Reaction\n(100°C, 8h in Autoclave)[3]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool [label="4. Cooling\n(To Room Temperature)", fillcolor="#FBBC05", fontcolor="#202124"]; rinse [label="5. Rinsing\n(DI Water & Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="6. Drying\n(60°C for 12h)[3]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; characterize [label="7. Characterization\n(SEM, XRD, Electrochemical Tests)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End Product:\nNi-Co LDH Nanosheets", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> prep_substrate [color="#5F6368"]; prep_substrate -> prep_solution [color="#5F6368"]; prep_solution -> hydrothermal [color="#5F6368"]; hydrothermal -> cool [color="#5F6368"]; cool -> rinse [color="#5F6368"]; rinse -> dry [color="#5F6368"]; dry -> characterize [color="#5F6368"]; characterize -> end [color="#5F6368"]; } caption Figure 2: Workflow for the hydrothermal synthesis of Ni-Co LDH nanosheets.

Characterization

-

Morphology and Structure: Use Scanning Electron Microscopy (SEM) to observe the nanosheet morphology and X-ray Diffraction (XRD) to confirm the layered double hydroxide crystal structure.[8]

-

Electrochemical Performance: Perform electrochemical tests in a three-electrode setup using a 2 M or 3 M KOH aqueous solution as the electrolyte.[6][8] Key tests include Cyclic Voltammetry (CV), Galvanostatic Charge-Discharge (GCD), and Electrochemical Impedance Spectroscopy (EIS) to determine specific capacitance, rate capability, and cycling stability.[7]

Data Presentation